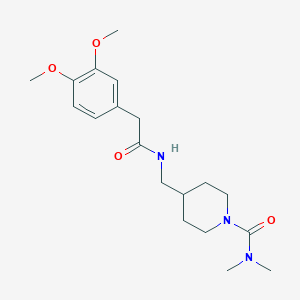

4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[[2-(3,4-dimethoxyphenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-21(2)19(24)22-9-7-14(8-10-22)13-20-18(23)12-15-5-6-16(25-3)17(11-15)26-4/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDQMOKRWKTAFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

Formation of the 3,4-Dimethoxyphenylacetic Acid: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including oxidation and esterification.

Amidation: The 3,4-dimethoxyphenylacetic acid is then converted to its corresponding amide by reacting with an amine, such as dimethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Piperidine Ring Formation: The amide is then reacted with a piperidine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced amides.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in studies to understand its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with neurotransmitter systems or other biological pathways, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals or as a precursor for other chemical products. Its stability and reactivity make it suitable for large-scale production.

Mechanism of Action

The mechanism of action of 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor agonists/antagonists. The dimethoxyphenyl group may interact with aromatic residues in proteins, while the piperidine ring could mimic natural ligands of certain receptors.

Comparison with Similar Compounds

Similar Compounds

4-((2-(3,4-Dimethoxyphenyl)acetamido)methyl)piperidine-1-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its biological activity.

3,4-Dimethoxyphenylacetic Acid Derivatives: These compounds share the aromatic core but differ in their side chains, leading to different reactivity and biological properties.

Uniqueness

The presence of both the dimethoxyphenyl group and the N,N-dimethylpiperidine moiety makes 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

The compound 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound consists of a piperidine ring substituted with an acetamide group and a 3,4-dimethoxyphenyl moiety. Its molecular formula is , and it has a molecular weight of 359.4 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing primarily on its anticonvulsant , anticancer , and neuroprotective properties.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of structurally related compounds, revealing that modifications in the piperidine structure can influence GABAergic activity. Compounds similar to our target compound demonstrated varying degrees of anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy management .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound Name | Structure Modification | Anticonvulsant Activity (PTZ Model) |

|---|---|---|

| Compound A | N-methyl substitution | Moderate |

| Compound B | Dimethoxy substitution | High |

| Target Compound | Acetamido group | Pending evaluation |

Anticancer Potential

Research has indicated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation through interaction with key cellular pathways . The specific anticancer activity of our target compound is yet to be fully characterized but aligns with the trends observed in related piperidine derivatives.

Case Study: Piperidine Derivatives in Cancer Therapy

In a recent study, a series of piperidine derivatives were synthesized and tested for their anticancer activity. One derivative showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that structural modifications can enhance biological efficacy .

The proposed mechanisms by which 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide exerts its biological effects may include:

- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission which is crucial in seizure control.

- Cell Cycle Arrest : Some piperidine derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Oxidative Stress Reduction : The presence of methoxy groups may contribute to antioxidant properties, potentially protecting neurons from oxidative damage.

Q & A

Q. What are the optimal synthetic routes for 4-((2-(3,4-dimethoxyphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling a 3,4-dimethoxyphenylacetamide intermediate with a functionalized piperidine-carboxamide scaffold. Key steps include:

- Amide bond formation : Use mixed anhydrides (e.g., ethyl chloroformate) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the acetamide and piperidine moieties. Racemization can be minimized by employing non-polar solvents (e.g., DCM) and low temperatures (0–5°C) .

- Tertiary amine base selection : N-Methylpiperidine reduces urethane formation during coupling compared to other bases like triethylamine .

- Purification : Mass-directed preparative LC ensures high purity (>95%) by isolating the target compound from side products like unreacted intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the 3,4-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons) and piperidine carboxamide (δ 2.2–2.4 ppm for N,N-dimethyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities from incomplete coupling or oxidation .

Q. How does this compound interact with biological macromolecules in preliminary assays?

- Protein binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like G-protein-coupled receptors (GPCRs). The 3,4-dimethoxyphenyl group may enhance hydrophobic interactions with receptor pockets .

- Enzyme inhibition assays : Test against kinases or proteases in vitro (e.g., IC₅₀ determination via fluorogenic substrates). The piperidine carboxamide moiety could act as a hydrogen-bond acceptor .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

-

Core modifications :

-

Assay design : Pair in vitro potency screens (e.g., cAMP accumulation for GPCRs) with ADMET profiling (hepatic microsome stability, CYP inhibition) .

Q. How should researchers address contradictions in reported pharmacological data for structurally analogous compounds?

- Data triangulation : Compare results across multiple assays (e.g., functional vs. binding assays) to rule out assay-specific artifacts. For example, a compound may show agonist activity in cAMP assays but antagonist behavior in β-arrestin recruitment assays .

- Computational docking : Use molecular dynamics simulations to identify divergent binding poses in homologs with conflicting activity .

Q. What computational strategies are recommended for predicting this compound’s physicochemical and ADMET properties?

- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes the molecule’s geometry to predict dipole moments (critical for solubility) and charge distribution .

- Machine learning : Platforms like SwissADME predict logP, topological polar surface area (TPSA), and bioavailability scores based on SMILES notation .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Forced degradation studies :

- Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via HPLC. The acetamide bond is prone to hydrolysis at extreme pH .

- Thermal stress : Heat at 40–60°C for 72h; assess crystallinity changes via XRPD to detect polymorphic transitions .

Q. What experimental approaches are suitable for investigating synergistic effects with co-administered therapeutics?

- Combination index (CI) analysis : Use the Chou-Talalay method in cell viability assays (e.g., MTT) to quantify synergism with anticancer or antimicrobial agents .

- Transcriptomic profiling : RNA-seq identifies pathways (e.g., apoptosis, inflammation) modulated by the compound alone vs. in combination .

Key Methodological Considerations

- Ethical compliance : All biological studies must adhere to institutional guidelines for in vitro/in vivo experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.